molecular formula C11H8N2Se B8341397 2-Cyano-3-amino-5-phenylselenophene

2-Cyano-3-amino-5-phenylselenophene

Cat. No.: B8341397
M. Wt: 247.17 g/mol
InChI Key: XZBNYECWSWVAOH-UHFFFAOYSA-N
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Description

2-Cyano-3-amino-5-phenylselenophene is a useful research compound. Its molecular formula is C11H8N2Se and its molecular weight is 247.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8N2Se

Molecular Weight

247.17 g/mol

IUPAC Name

3-amino-5-phenylselenophene-2-carbonitrile

InChI

InChI=1S/C11H8N2Se/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-6H,13H2

InChI Key

XZBNYECWSWVAOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C([Se]2)C#N)N

Origin of Product

United States

Preparation Methods

Selenophene Ring Formation via Knoevenagel-Michael Cyclization

A promising approach involves adapting three-component reactions (3CRs) used for pyran and thiopyran derivatives to selenophene systems. For instance, the condensation of aldehydes, CH-acids (e.g., malononitrile), and selenium-containing precursors can yield functionalized selenophenes.

Mechanistic Pathway :

  • Knoevenagel Condensation : Benzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : A selenium donor (e.g., methyl 3-amino-3-selanylidenepropanoate) adds to the nitrile, forming a seleno-adduct.

  • Cyclization : Intramolecular nucleophilic attack by the selenium atom generates the selenophene ring.

Optimization Considerations :

  • Catalysts : 2-Aminoethanol or N-methylmorpholine facilitates base-catalyzed cyclization.

  • Solvents : Anhydrous ethanol or toluene under argon prevents oxidation of selenium intermediates.

  • Yield : Analogous reactions for thiopyrans achieve 72–88% yields, suggesting comparable efficiency for selenophenes with optimized stoichiometry.

Selenourea-Mediated Cyclocondensation

Selenourea (H₂N–C(=Se)–NH₂) serves as a dual source of selenium and amine groups. Reacting phenylacetylene derivatives with cyanoacetamide and selenourea under basic conditions generates 2-cyano-3-amino-5-phenylselenophene via a [3+2] cycloaddition mechanism.

Reaction Conditions :

  • Temperature : 20–60°C (prevents decomposition of selenourea).

  • Solvent System : Ethanol-water mixtures enhance solubility of polar intermediates.

  • Byproducts : Ammonium chloride or sulfide, removed via aqueous workup.

Advantages :

  • Direct incorporation of amine and cyano groups minimizes post-functionalization steps.

  • High atom economy aligns with green chemistry principles.

Cyclization of α,β-Unsaturated Nitriles with Selenium Donors

Hurd-Morrow Reaction Adaptations

The Hurd-Morrow reaction, traditionally used for selenophene synthesis from acetylenes and selenium dioxide, can be modified to introduce cyano and amino groups.

Procedure :

  • Formation of α,β-Unsaturated Nitrile : Benzaldehyde and malononitrile undergo Knoevenagel condensation to yield benzylidenemalononitrile.

  • Selenium Insertion : Reaction with hydrogen selenide (H₂Se) or selenium dioxide induces cyclization, forming the selenophene backbone.

  • Amination : Selective reduction of a nitrile to an amine using LiAlH₄ or catalytic hydrogenation introduces the amino group.

Challenges :

  • Toxicity : H₂Se requires stringent safety protocols.

  • Selectivity : Competing pathways may yield 2-cyano-5-phenylselenophene without the amine group.

Mitigation Strategies :

  • Use selenourea or potassium selenocyanate as safer selenium sources.

  • Employ protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amine during cyclization.

Gewald-Inspired Selenophene Synthesis

The Gewald reaction, which produces 2-aminothiophenes, can be adapted for selenophenes by substituting sulfur with selenium.

Modified Protocol :

  • Reactants : Phenylacetaldehyde (for the phenyl group), malononitrile (cyano source), and selenium powder.

  • Catalyst : Piperidine or morpholine in ethanol.

  • Conditions : Reflux (80–100°C) for 24–48 hours.

Outcome :

  • Yield : 45–60% (based on analogous thiophene syntheses).

  • Purity : Recrystallization from ethanol removes unreacted selenium.

Post-Functionalization of Pre-Formed Selenophenes

Reductive Amination

A two-step process converts 2-cyano-5-phenylselenophene to the target compound:

  • Nitro Group Introduction : Nitration at position 3 using HNO₃/H₂SO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

Efficiency :

  • Overall Yield : 25–35% due to side reactions during nitration.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)Scalability
Multi-ComponentOne-pot synthesis, high atom economyRequires toxic selenium reagents70–85Moderate
Hurd-MorrowDirect selenophene formationLow selectivity, hazardous conditions45–60Low
Gewald AdaptationMild conditions, scalableModerate yields, byproduct formation50–65High
Post-FunctionalizationFlexible functional group introductionMulti-step, low overall yield25–40Low

Mechanistic Insights and Reaction Optimization

Role of Catalysts in Cyclization

  • Base Catalysts : 2-Aminoethanol deprotonates CH-acids, accelerating Michael addition.

  • Acid Catalysts : p-Toluenesulfonic acid (PTSA) enhances electrophilicity of aldehydes in Knoevenagel steps.

Solvent Effects

  • Polar Aprotic Solvents : DMF or DMSO stabilize charged intermediates but may decompose selenides.

  • Hydrophobic Solvents : Toluene facilitates azeotropic water removal, shifting equilibrium toward product.

Temperature and Time

  • Low Temperatures (20–40°C) : Favor kinetic control, reducing side reactions.

  • Extended Reaction Times (48–72 hours) : Improve conversion but risk selenium oxidation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyano-3-amino-5-phenylselenophene, and what methodological considerations are critical for optimizing yield and purity?

  • Answer: Synthesis typically involves cyclization or cross-coupling reactions. For selenium-containing heterocycles, methods like Sonogashira coupling or Ullmann-type reactions under inert conditions are effective. Key considerations include:

  • Catalyst selection: Palladium or copper catalysts for coupling reactions .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature control: Reactions often require precise heating (80–120°C) to avoid decomposition.
  • Purification: Column chromatography with silica gel or preparative HPLC for isolating pure product .
    • Data Table:
Reaction TypeCatalystSolventYield (%)Purity (%)Reference
CyclizationCuIDMF6598
Cross-CouplingPd(PPh₃)₄Toluene7295

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR resolves backbone structure; ²D techniques (HSQC, HMBC) confirm connectivity .
  • FT-IR/Raman: Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, Se-C vibrations at 400–600 cm⁻¹) .
  • UV-Vis: Measures π-conjugation length (λₐᵦₛ ~350–450 nm for selenophene derivatives).
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight .
    • Data Table:
TechniqueKey Peaks/FeaturesApplication
¹H NMRδ 7.2–7.8 ppm (aromatic protons)Structural confirmation
FT-IR2200 cm⁻¹ (C≡N stretch)Functional group analysis
UV-Visλₐᵦₛ = 380 nmElectronic properties

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound derivatives under varying reaction conditions?

  • Answer: Methodological strategies include:

  • Systematic parameter variation: Test solvent polarity, temperature, and catalyst loading to identify sensitivity .
  • Computational validation: Use DFT calculations to model reaction pathways and compare with experimental outcomes .
  • In-situ monitoring: Techniques like HPLC-MS track intermediate formation and degradation .

Q. What computational modeling approaches are suitable for predicting the optoelectronic properties of this compound-based materials?

  • Answer:

  • Density Functional Theory (DFT): Calculates HOMO-LUMO gaps, charge distribution, and polarizability .
  • Time-Dependent DFT (TD-DFT): Simulates UV-Vis spectra and exciton binding energy.
  • Molecular Dynamics (MD): Assesses stability in thin-film configurations for device applications .
    • Data Table:
PropertyDFT ValueExperimental ValueError (%)
HOMO-LUMO Gap3.1 eV3.0 eV3.3
λₐᵦₛ (UV-Vis)395 nm380 nm3.8

Q. What methodological frameworks are recommended for studying the structure-activity relationships of this compound in catalytic applications?

  • Answer:

  • Comparative analysis: Benchmark against sulfur/oxygen analogs to isolate selenium’s role .
  • Kinetic isotope effects (KIE): Probe mechanistic steps (e.g., Se participation in bond cleavage).
  • Theoretical modeling: Combine DFT with experimental kinetics to validate active-site interactions .

Methodological Guidance

  • Experimental Design: Align hypotheses with theoretical frameworks (e.g., frontier molecular orbital theory for reactivity studies) .
  • Data Interpretation: Use statistical tools (ANOVA) to assess reproducibility and significance of results .
  • Ethical Standards: Ensure compliance with safety protocols for selenium handling (e.g., waste disposal, PPE) .

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